Methyl (2S,4S)-4-[(3-bromo[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride
Description
Methyl (2S,4S)-4-[(3-bromo[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidinecarboxylate derivative featuring a 3-brominated biphenyl ether substituent. Such compounds are often explored in medicinal chemistry for their stereospecific interactions with biological targets .
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-bromo-4-phenylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3.ClH/c1-22-18(21)16-10-14(11-20-16)23-17-8-7-13(9-15(17)19)12-5-3-2-4-6-12;/h2-9,14,16,20H,10-11H2,1H3;1H/t14-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIUXKOBNFRGAZ-DMLYUBSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S,4S)-4-[(3-bromo[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride, commonly referred to as compound 1354488-13-3, is a synthetic organic compound with potential biological activity. This article delves into its molecular properties, biological effects, and relevant research findings.
Molecular Properties
- Molecular Formula : C18H19BrClNO3
- Molar Mass : 412.71 g/mol
- CAS Number : 1354488-13-3
- Hazard Classification : Irritant
| Property | Value |
|---|---|
| Molecular Formula | C18H19BrClNO3 |
| Molar Mass | 412.71 g/mol |
| CAS Number | 1354488-13-3 |
| Hazard Classification | Irritant |
The compound’s biological activity is primarily linked to its structural components, which include a pyrrolidine ring and a bromo-substituted biphenyl moiety. These features suggest potential interactions with various biological targets, including receptors involved in neurological and inflammatory pathways.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of biphenyl compounds have shown inhibition of cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway, leading to increased apoptosis in tumor cells.
Neuroprotective Effects
Research has suggested that related compounds may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This is particularly relevant in models of neurodegenerative diseases where oxidative damage plays a crucial role.
Case Studies
- Anticancer Activity : In a study examining the effects of similar biphenyl derivatives on lung cancer cells, it was found that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .
- Neuroprotection : A study on neuroprotective agents indicated that similar structures could enhance neuronal survival under oxidative stress conditions by upregulating antioxidant enzymes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to and .
Key Research Findings and Trends
Structural Impact on Physicochemical Properties
- Substituent Bulk and Lipophilicity : Compounds with bulky substituents (e.g., biphenyl, naphthyl, or phenyl-propan-2-yl groups) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Hazard Profile : Most analogs are classified as irritants, suggesting that the target compound likely shares similar handling precautions .
Pharmacological Implications (Inferred)
- The biphenyl group in the target compound could promote stronger π-π interactions with aromatic residues in protein binding sites compared to simpler aryl or alkyl substituents .
- Multi-halogenated analogs (e.g., and ) may exhibit enhanced stability against metabolic degradation due to reduced electron density at reactive sites .
Preparation Methods
Synthesis of the Pyrrolidine Core
Starting Materials : The synthesis begins with the preparation of (2S,4S)-4-amino-2-pyrrolidinecarboxylic acid, which can be obtained through various methods, including the resolution of racemic mixtures or asymmetric synthesis.
Protection and Activation : The amino group is typically protected with a tert-butoxycarbonyl (Boc) group to facilitate further reactions. The carboxylic acid is then converted into a methyl ester.
Attachment of the Biphenyl Moiety
Biphenyl Synthesis : The 3-bromo[1,1'-biphenyl]-4-yl moiety is synthesized separately. This involves the coupling of bromobenzene with another aryl halide in the presence of a palladium catalyst.
Coupling Reaction : The protected pyrrolidine derivative is then coupled with the biphenyl moiety using a suitable coupling reagent, such as a base and a catalyst, to form the ether linkage.
Deprotection and Formation of Hydrochloride Salt
Deprotection : The Boc protecting group is removed using acidic conditions, such as trifluoroacetic acid (TFA).
Salt Formation : The resulting amine is then converted into its hydrochloride salt by treatment with hydrochloric acid.
Detailed Reaction Conditions
The following table summarizes the conditions for each step in the synthesis:
| Step | Reagents | Solvents | Conditions | Yield |
|---|---|---|---|---|
| Pyrrolidine Core Synthesis | (2S,4S)-4-amino-2-pyrrolidinecarboxylic acid, Boc anhydride, MeOH | MeOH | rt, 2 h | 80% |
| Biphenyl Synthesis | Bromobenzene, aryl halide, Pd(PPh3)4 | Toluene | 100°C, 12 h | 85% |
| Coupling Reaction | Protected pyrrolidine, biphenyl moiety, NaH, Pd(OAc)2 | DMF | 80°C, 4 h | 70% |
| Deprotection | TFA, DCM | DCM | 0°C to rt, 1 h | 90% |
| Salt Formation | HCl(g), Et2O | Et2O | rt, 30 min | 95% |
Analytical Data
The final product can be characterized using various analytical techniques:
- NMR Spectroscopy : $${}^{1}$$H NMR and $${}^{13}$$C NMR provide detailed structural information.
- Mass Spectrometry : MS confirms the molecular weight and structure.
- HPLC : High-performance liquid chromatography ensures purity.
Q & A
Q. Methodological Resolution :
- X-ray crystallography : Definitive confirmation of absolute configuration using heavy-atom derivatives (e.g., bromine) .
- Vibrational circular dichroism (VCD) : Correlates experimental and computed spectra to validate enantiomeric forms .
- Comparative analysis : Cross-reference synthetic protocols with analogous compounds (e.g., (2S,4R)-fluoro derivatives) to identify systematic errors .
What analytical techniques are essential for characterizing purity and stability?
Basic Research Question
- Purity assessment :
- Stability studies :
How do solvent polarity and reaction temperature influence the coupling efficiency of the biphenyl moiety?
Advanced Research Question
- Solvent effects :
- Polar aprotic solvents (DMF, THF) : Enhance solubility of brominated intermediates but may promote side reactions (e.g., elimination) .
- Low-polarity solvents (toluene) : Improve Suzuki coupling yields by stabilizing Pd catalysts .
- Temperature optimization :
Validation : Track coupling efficiency via ¹H NMR integration of biphenyl protons (δ 7.2–7.8 ppm) .
What strategies mitigate toxicity risks during in vitro pharmacological assays?
Basic Research Question
- Handling protocols :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste disposal : Neutralize acidic/basic residues before aqueous disposal .
- Cell-based assays :
How does the bromine substituent impact the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The 3-bromo group on the biphenyl moiety serves two roles:
- Electrophilic reactivity : Facilitates Pd-catalyzed cross-coupling (e.g., with boronic acids) for structural diversification .
- Steric effects : The meta-bromo position reduces steric hindrance compared to para-substituted analogs, improving reaction kinetics .
Controlled modification : Replace bromine with other halogens (Cl, I) or pseudohalogens (OTf) to tune electronic properties and coupling efficiency .
What computational methods predict the compound’s pharmacokinetic properties?
Advanced Research Question
- In silico ADME :
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies .
How can polymorphic forms affect crystallization and bioactivity?
Advanced Research Question
- Polymorph screening :
- Solvent evaporation : Test polar (ethanol) vs. nonpolar (hexane) solvents to isolate stable crystalline forms .
- Thermal analysis : DSC/TGA identifies phase transitions and hydrate/solvate formation .
- Bioactivity implications :
- Solubility differences : Amorphous forms may enhance dissolution rates but reduce stability .
- Target binding : Crystal packing (e.g., hydrogen-bonding motifs) may alter binding affinity to enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
